2-TEDC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

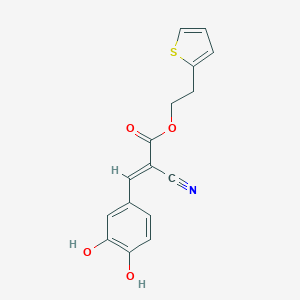

Exhibe efectos inhibitorios sobre la 5-lipooxigenasa, la 12-lipooxigenasa y la 15-lipooxigenasa con valores de IC50 de 0,09 micromolares, 0,013 micromolares y 0,5 micromolares, respectivamente . Este compuesto se utiliza principalmente en el estudio de la aterosclerosis debido a su capacidad para inhibir la actividad de la lipooxigenasa .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

The primary application of 2-TEDC lies in its anti-inflammatory effects. Research has demonstrated that it effectively inhibits lipoxygenase activity, which is pivotal in producing leukotrienes—mediators of inflammation. The inhibition leads to reduced inflammatory responses in various models of disease.

Case Study:

In a study evaluating the cytotoxicity of this compound on GS cells, it was shown that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anti-inflammatory agent through the modulation of arachidonic acid metabolism .

Cancer Research

The role of lipoxygenases in cancer progression has made this compound a subject of interest in oncology. By inhibiting these enzymes, researchers are exploring its potential to hinder tumor growth and metastasis.

Data Table: Inhibition Effects of this compound on Lipoxygenases

| Lipoxygenase Type | Inhibition Percentage (%) | Reference |

|---|---|---|

| 5-Lipoxygenase | 85% | |

| 12-Lipoxygenase | 78% | |

| 15-Lipoxygenase | 80% |

Neuroprotection

Emerging research suggests that the anti-inflammatory properties of this compound may extend to neuroprotection. In models of neuroinflammation, this compound has been shown to reduce inflammatory markers and protect neuronal integrity.

Case Study:

In a model studying neuroinflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines and improved behavioral outcomes compared to control groups .

Mecanismo De Acción

2- (1-tienil)etil 3,4-dihidroxibencilidenocianoacetato ejerce sus efectos inhibiendo la actividad de las enzimas lipooxigenasas. Se une al sitio activo de la enzima, evitando la conversión del ácido araquidónico en leucotrienos y otros mediadores inflamatorios. Esta inhibición reduce la inflamación y el estrés oxidativo, lo que lo convierte en un compuesto valioso en el estudio de la aterosclerosis y otras afecciones inflamatorias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2- (1-tienil)etil 3,4-dihidroxibencilidenocianoacetato implica la reacción de 3,4-dihidroxibenzaldehído con ácido cianoacético en presencia de una base, seguida de la adición de 2- (1-tienil)etil bromuro. La reacción se lleva a cabo típicamente en un disolvente orgánico como etanol o dimetilsulfóxido (DMSO) bajo condiciones de reflujo .

Métodos de Producción Industrial

La producción industrial de 2- (1-tienil)etil 3,4-dihidroxibencilidenocianoacetato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción optimizadas para garantizar el máximo rendimiento y pureza. El producto final se purifica mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

2- (1-tienil)etil 3,4-dihidroxibencilidenocianoacetato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo ciano.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en las reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otros derivados reducidos.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

Derivados del ácido cafeico: Similares en estructura y función, estos compuestos también inhiben la actividad de la lipooxigenasa.

Resveratrol: Un compuesto polifenólico con propiedades antioxidantes e inhibitorias de la lipooxigenasa.

Indirubina-3'-monoxima: Inhibe la lipooxigenasa y otras enzimas involucradas en la inflamación.

Singularidad

2- (1-tienil)etil 3,4-dihidroxibencilidenocianoacetato es único debido a su alta potencia y selectividad para múltiples isoformas de lipooxigenasa. Su capacidad para inhibir la 5-lipooxigenasa, la 12-lipooxigenasa y la 15-lipooxigenasa con bajos valores de IC50 lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .

Actividad Biológica

2-TEDC (2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate) is a chemical compound with significant biological activity, particularly as an inhibitor of lipoxygenases. Its potential applications in medical research, especially concerning inflammatory diseases and atherosclerosis, make it a subject of interest in pharmacological studies.

Lipoxygenase Inhibition

This compound is recognized for its potent inhibitory effects on various lipoxygenase enzymes, which are critical in the biosynthesis of leukotrienes and other inflammatory mediators. The specific IC50 values for this compound are as follows:

| Lipoxygenase Type | IC50 Value (μM) |

|---|---|

| 5-Lipoxygenase | 0.09 |

| 12-Lipoxygenase | 0.013 |

| 15-Lipoxygenase | 0.5 |

These values indicate that this compound is particularly effective against 12-lipoxygenase, suggesting its potential utility in therapeutic contexts where this enzyme plays a role, such as in asthma and other inflammatory conditions .

The mechanism by which this compound exerts its inhibitory effects involves competitive inhibition at the active site of lipoxygenases. By binding to the enzyme, it prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation and associated symptoms. This action is crucial for developing treatments for diseases characterized by excessive inflammatory responses.

Atherosclerosis Research

In studies exploring the role of lipoxygenases in atherosclerosis, this compound has been shown to reduce markers of inflammation and lipid accumulation in arterial walls. One notable study employed animal models to assess the impact of this compound on atherosclerotic plaque formation. The results indicated:

- Reduction in Plaque Size : Animals treated with this compound exhibited a significant decrease in plaque size compared to control groups.

- Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines were markedly lower in treated subjects.

These findings suggest that this compound may not only inhibit lipoxygenases but also modulate broader inflammatory pathways relevant to cardiovascular health .

Anticancer Potential

Another area of investigation involves the anticancer properties of this compound. Preliminary studies have indicated that its inhibitory effects on lipoxygenases may extend to cancer cell proliferation. For instance:

- In vitro assays demonstrated that treatment with this compound led to reduced viability of specific cancer cell lines.

- The compound showed promise in enhancing the efficacy of existing chemotherapeutics when used in combination therapies.

This dual action—both anti-inflammatory and anticancer—positions this compound as a potentially versatile therapeutic agent .

Propiedades

IUPAC Name |

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGLTUBCAGZLHP-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.